Naphthalene-1,4-diboronic acid
Overview
Description
Naphthalene-1,4-diboronic acid is an organic compound with the molecular formula C10H10B2O4 It is a derivative of naphthalene, where boronic acid groups are attached to the 1 and 4 positions of the naphthalene ring
Mechanism of Action
Target of Action
Naphthalene-1,4-diboronic acid is a boronic acid derivative that is primarily used in organic synthesis . Its primary targets are organic compounds that can undergo reactions with boronic acids, such as protodeboronation .
Mode of Action
This compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron atom from the boronic acid, resulting in the formation of new organic compounds .
Biochemical Pathways
The protodeboronation of boronic acids, such as this compound, is a key step in various biochemical pathways. This process can lead to the formation of new organic compounds, which can then participate in further reactions . For example, the protodeboronation of pinacol boronic esters, a similar class of compounds, has been used in the formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
These compounds are generally well-absorbed and distributed throughout the body, and they are metabolized and excreted primarily through the liver and kidneys .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the process of protodeboronation . This can lead to the synthesis of a wide range of organic compounds, including those used in pharmaceuticals and other chemical industries .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the protodeboronation process can be affected by the presence of other compounds, the pH of the environment, and the temperature . In addition, the stability of this compound can be affected by exposure to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1,4-diboronic acid can be synthesized through several methods. One common approach involves the reaction of naphthalene with boronic acid derivatives under specific conditions. For instance, the reaction of naphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst can yield this compound . The reaction typically requires a base such as potassium carbonate and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,4-diboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can yield naphthalene derivatives with different functional groups.
Substitution: It can participate in substitution reactions, where the boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various naphthalene derivatives .
Scientific Research Applications
Naphthalene-1,4-diboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a probe for studying biological interactions and as a component in biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Comparison with Similar Compounds
- Phenylboronic acid
- Benzene-1,4-diboronic acid
- 1,8-Dihydroxy naphthalene
Comparison: Naphthalene-1,4-diboronic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. Compared to phenylboronic acid, it has a more rigid structure, which can influence its binding interactions and stability. Benzene-1,4-diboronic acid, while similar in having two boronic acid groups, lacks the extended conjugation present in this compound, affecting its electronic properties. 1,8-Dihydroxy naphthalene, on the other hand, has hydroxyl groups instead of boronic acid groups, leading to different reactivity and applications .
Properties
IUPAC Name |
(4-borononaphthalen-1-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10B2O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,13-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQNPIILEFDCRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)B(O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440756 | |
Record name | NAPHTHALENE-1,4-DIBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22871-75-6 | |
Record name | NAPHTHALENE-1,4-DIBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of Naphthalene-1,4-diboronic acid described in the research?
A1: The paper describes a novel synthesis of this compound, a previously unreported aryl boronic acid. [] This compound was successfully synthesized using a Grignard reaction and characterized through its derivatives with neopentyl glycol and diethanolamine. [] The development of a new synthesis route for this compound opens avenues for further investigation into its properties and potential applications.
Q2: How was this compound characterized in the study?
A2: The researchers utilized infrared spectroscopy to characterize this compound. [] They also characterized the compound by forming derivatives with neopentyl glycol and diethanolamine. [] This approach helped confirm the identity of the synthesized compound. Additionally, the study provides a preliminary infrared correlation chart for three aryl boronic acids, including this compound. [] This information can be valuable for future studies aiming to identify and characterize similar compounds.
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